molecular formula C19H21Cl2NO4S B12219752 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No.: B12219752
M. Wt: 430.3 g/mol
InChI Key: GJKKCRCEAJZMJX-UHFFFAOYSA-N
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Description

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a complex organic compound with a unique structure that includes a furan ring, a dichlorophenyl group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide typically involves multiple steps. One common approach is to start with the furan ring and introduce the dichlorophenyl group through a Friedel-Crafts acylation reaction. The resulting intermediate is then reacted with a thiophene derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The dichlorophenyl group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the dichlorophenyl group may produce a chlorophenyl derivative.

Scientific Research Applications

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thiophenyl)benzamide
  • N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxothiolan-3-yl)benzamide

Uniqueness

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H21Cl2NO4S

Molecular Weight

430.3 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C19H21Cl2NO4S/c1-12(2)19(23)22(14-7-8-27(24,25)11-14)10-15-4-6-18(26-15)16-9-13(20)3-5-17(16)21/h3-6,9,12,14H,7-8,10-11H2,1-2H3

InChI Key

GJKKCRCEAJZMJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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